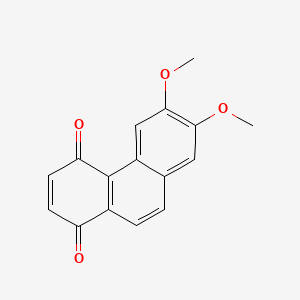

1,4-Phenanthrenedione, 6,7-dimethoxy-

Description

Overview of Phenanthrenequinone (B147406) Derivatives in Organic Chemistry

Phenanthrenequinone derivatives are characterized by the presence of two ketone groups on the phenanthrene (B1679779) framework. The position of these carbonyl groups gives rise to different isomers, with 9,10-phenanthrenequinone being one of the most extensively studied. These compounds are known for their reactivity, which enables a variety of chemical transformations of significant importance in organic synthesis. For instance, they can undergo electrophilic aromatic substitution and condensation reactions, making them valuable starting materials for the preparation of more complex and bioactive substances. Phenanthrenequinones are also recognized for their role in photoredox catalysis, where they can act as efficient, low-cost alternatives to traditional transition metal-based photocatalysts for various organic transformations.

Significance of 1,4-Phenanthrenedione (B1198637) Core Structure in Chemical Synthesis

The 1,4-phenanthrenedione core, specifically, presents a unique arrangement of functional groups that influences its reactivity and synthetic utility. This ortho-quinone moiety is a key feature in several natural products and serves as a versatile building block in the synthesis of complex molecules. The reactivity of the 1,4-dione system allows for its participation in various cycloaddition reactions, most notably the Diels-Alder reaction, which is a powerful tool for the construction of polycyclic systems. nih.gov This reaction involves a conjugated diene reacting with a dienophile to form a six-membered ring, a strategy that has been explored for the synthesis of phenanthrene-based quinone systems. The ability to construct the phenanthrene framework with control over regioselectivity and stereoselectivity makes the 1,4-phenanthrenedione core a valuable target in synthetic organic chemistry.

Historical Context of Dimethoxy-Substituted Phenanthrenediones in Academic Literature

Research Landscape and Current Trends for 1,4-Phenanthrenedione, 6,7-dimethoxy-

Current research into phenanthrene derivatives continues to be a vibrant area, with a strong focus on their potential applications in medicinal chemistry. The planar structure of the phenanthrene nucleus makes it an ideal candidate for intercalation with DNA, a mechanism that is central to the activity of many anticancer agents. nih.gov Consequently, there is ongoing interest in the synthesis and biological evaluation of novel phenanthrene derivatives as potential chemotherapeutic agents. nih.gov

For 1,4-Phenanthrenedione, 6,7-dimethoxy-, its structural features suggest potential for a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, stemming from its ability to interact with biological macromolecules. nih.gov The presence of the dimethoxy groups can modulate the compound's electronic properties, solubility, and interactions with biological targets, potentially enhancing its bioavailability and potency. While specific, in-depth research focused solely on 1,4-Phenanthrenedione, 6,7-dimethoxy- is limited in the current literature, the broader trends in phenanthrene research point towards a continued exploration of such substituted derivatives for their therapeutic potential. The development of efficient synthetic routes, such as those employing the Diels-Alder reaction, remains a key area of focus to enable the synthesis of a wider range of derivatives for biological screening. nih.gov

Physicochemical Properties of 1,4-Phenanthrenedione, 6,7-dimethoxy-

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₂O₄ | nih.gov |

| Molecular Weight | 268.26 g/mol | nih.gov |

| IUPAC Name | 6,7-dimethoxyphenanthrene-1,4-dione | nih.gov |

| CAS Number | 63216-09-1 |

Structure

3D Structure

Properties

CAS No. |

63216-09-1 |

|---|---|

Molecular Formula |

C16H12O4 |

Molecular Weight |

268.26 g/mol |

IUPAC Name |

6,7-dimethoxyphenanthrene-1,4-dione |

InChI |

InChI=1S/C16H12O4/c1-19-14-7-9-3-4-10-12(17)5-6-13(18)16(10)11(9)8-15(14)20-2/h3-8H,1-2H3 |

InChI Key |

QBFCKCGXAYHTCR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC3=C2C(=O)C=CC3=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,4 Phenanthrenedione, 6,7 Dimethoxy

Retrosynthetic Analysis of the 1,4-Phenanthrenedione (B1198637), 6,7-dimethoxy- Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. This process helps to identify potential synthetic pathways.

For 1,4-Phenanthrenedione, 6,7-dimethoxy-, the primary retrosynthetic disconnections focus on the formation of the tricyclic phenanthrene (B1679779) core and the introduction of the 1,4-dione functionality. Key disconnections can be visualized as follows:

C-C Bond Formation for the Central Ring: The phenanthrene skeleton can be disconnected to reveal biphenyl (B1667301) precursors. This suggests that the central ring can be formed through an intramolecular cyclization reaction.

Diels-Alder Reaction: The cyclohexene (B86901) ring fused to the biphenyl system can be disconnected via a retro-Diels-Alder reaction. This points to a strategy involving a diene and a dienophile, where one of the reactants would contain the dimethoxy-substituted aromatic ring.

Functional Group Interconversion: The 1,4-dione can be retrosynthetically converted to a more stable precursor, such as a diol or a diether, which can be oxidized in a later step. This simplifies the synthesis by avoiding the handling of a reactive quinone throughout the synthetic sequence.

These primary disconnections lead to several potential synthetic strategies, which are explored in the following sections.

Classical Total Synthesis Approaches to 1,4-Phenanthrenedione, 6,7-dimethoxy-

Classical synthetic methods for phenanthrenes and their derivatives have been established for over a century and often rely on robust and well-understood reactions.

Cyclization Reactions in Phenanthrenequinone (B147406) Formation

A common classical approach to phenanthrene synthesis is the Pschorr cyclization . This reaction involves the intramolecular substitution of an aromatic ring from a diazonium salt, typically catalyzed by copper. wikipedia.org For the synthesis of the target molecule, this would involve the diazotization of a suitably substituted 2-amino-stilbene derivative.

Another powerful classical method is the Haworth synthesis , which typically starts with the Friedel-Crafts acylation of an aromatic compound with a cyclic anhydride, followed by a series of reduction and cyclization steps to build the phenanthrene core. While versatile, this method can sometimes lead to mixtures of isomers, requiring careful control of reaction conditions.

The Bardhan-Sengupta synthesis provides a more regioselective route to phenanthrenes. This method involves the cyclization of a substituted cyclohexanol (B46403) derivative onto an aromatic ring, followed by aromatization. nih.gov

Aromatic Annulation Strategies

Aromatic annulation, the formation of a new aromatic ring onto an existing one, is a cornerstone of polycyclic aromatic hydrocarbon synthesis. The Diels-Alder reaction stands out as a powerful tool for constructing six-membered rings. nih.govyoutube.comyoutube.com In the context of 1,4-Phenanthrenedione, 6,7-dimethoxy-, a plausible Diels-Alder strategy would involve the reaction of a substituted benzoquinone with a diene containing the 3,4-dimethoxyphenyl moiety. The resulting cycloadduct could then be aromatized to form the phenanthrene skeleton. Quinones are known to be effective dienophiles in such reactions. nih.govnih.gov

Friedel-Crafts acylation is another fundamental reaction for aromatic annulation. youtube.comnih.gov A potential route could involve the acylation of a 3,4-dimethoxybiphenyl (B3034429) derivative to introduce a carbonyl group, which could then be used to facilitate the cyclization to form the third ring of the phenanthrene system. rsc.org

Modern Synthetic Routes for 1,4-Phenanthrenedione, 6,7-dimethoxy-

Modern synthetic chemistry offers a range of more efficient and selective methods for the construction of complex molecules, often utilizing transition metal catalysis and photochemical reactions.

Transition Metal-Catalyzed Syntheses

Transition metal-catalyzed cross-coupling and cyclization reactions have revolutionized the synthesis of polycyclic aromatic compounds. For instance, readily available biphenyl derivatives containing an alkyne at an ortho position can undergo cycloisomerization catalyzed by platinum, gold, or other metals to form phenanthrenes. nih.gov This approach is highly modular, allowing for the synthesis of a wide variety of substituted phenanthrenes.

The Heck reaction , a palladium-catalyzed coupling of an aryl halide with an alkene, can be employed to construct stilbene (B7821643) precursors, which can then be cyclized to form the phenanthrene ring.

Photochemical and Electrochemical Approaches

Photochemical reactions provide a powerful and often "green" alternative for the synthesis of phenanthrenes. The Mallory photocyclization , the light-induced cyclization of a stilbene to a phenanthrene, is a classic example. This reaction proceeds through a 6π-electrocyclization followed by oxidation. A potential route to 1,4-Phenanthrenedione, 6,7-dimethoxy- could involve the photochemical cyclization of a suitably substituted stilbene precursor. rsc.org

Electrochemical methods can also be employed in the synthesis of phenanthrene derivatives. These methods can offer mild reaction conditions and unique reactivity patterns.

The final step in many of these synthetic strategies would be the oxidation of the 6,7-dimethoxyphenanthrene intermediate to the desired 1,4-phenanthrenedione. Various oxidizing agents can be used for this transformation, and the choice of reagent would depend on the specific substituents present on the phenanthrene core to avoid unwanted side reactions.

Compound Names

| Compound Name |

| 1,4-Phenanthrenedione, 6,7-dimethoxy- |

| 2-amino-stilbene |

| 3,4-dimethoxybiphenyl |

| 6,7-dimethoxyphenanthrene |

| Benzoquinone |

| Phenanthrene |

| Stilbene |

| Veratraldehyde (3,4-dimethoxybenzaldehyde) |

Synthetic Approaches Overview

| Approach | Key Reaction(s) | Precursors | Advantages |

| Classical Cyclization | Pschorr cyclization, Haworth synthesis, Bardhan-Sengupta synthesis | Substituted anilines, naphthalenes, cyclohexanols | Well-established, robust methods |

| Aromatic Annulation | Diels-Alder reaction, Friedel-Crafts acylation | Substituted quinones and dienes, biphenyl derivatives | High efficiency in ring formation |

| Modern Transition Metal-Catalyzed | Cycloisomerization, Heck reaction | Ortho-alkynyl biphenyls, aryl halides and alkenes | High selectivity and modularity |

| Photochemical/Electrochemical | Mallory photocyclization | Stilbene derivatives | Mild conditions, unique reactivity |

Green Chemistry Principles in Synthesis of 1,4-Phenanthrenedione, 6,7-dimethoxy-

The application of green chemistry principles to the synthesis of 1,4-Phenanthrenedione, 6,7-dimethoxy- aims to reduce the environmental impact of the manufacturing process. This involves the use of less hazardous reagents and solvents, improving energy efficiency, and minimizing waste.

Several modern synthetic techniques align with the principles of green chemistry and can be applied to the synthesis of substituted phenanthrenes and their quinone derivatives. acs.org These include:

Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric amounts to reduce waste. For instance, palladium-catalyzed cross-coupling reactions are central to many modern phenanthrene syntheses. nih.gov Efforts are ongoing to develop more sustainable and recyclable catalysts.

Alternative Energy Sources: Microwave irradiation and photochemical methods are being explored as alternatives to conventional heating. acs.orgrsc.org Photocatalysis, using visible light, represents a particularly green approach for promoting cyclization reactions in the synthesis of phenanthrene scaffolds. acs.org

Safer Solvents and Reaction Conditions: The use of hazardous solvents is a major concern in chemical synthesis. Research into solvent-free reactions or the use of greener solvents like water or ionic liquids is a key area of green chemistry. acs.org For instance, some photocatalytic syntheses of quinolines have been developed to proceed under mild, room temperature conditions. acs.org

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Reactions like the Diels-Alder cycloaddition are inherently atom-economical. rsc.orgacs.org

Use of Renewable Feedstocks: While not yet prevalent for this specific compound, a long-term goal of green chemistry is to utilize renewable starting materials.

In the context of oxidizing phenols to quinones, electrochemical methods using reagents like peroxodicarbonate, which is generated in situ from safe carbonate solutions, offer a sustainable alternative to traditional heavy-metal-based oxidants. ethz.ch

Stereoselective Synthesis Considerations for Related Analogues

While 1,4-Phenanthrenedione, 6,7-dimethoxy- itself is not chiral, the synthesis of chiral analogues of phenanthrene is a significant area of research, particularly for applications in materials science and medicinal chemistry. Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule. researchgate.net

Several strategies can be employed to achieve stereoselectivity in the synthesis of phenanthrene analogues:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources, such as amino acids or sugars, to introduce chirality into the final molecule. researchgate.net

Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. researchgate.net

Asymmetric Catalysis: This is a highly efficient method where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. This has been applied to reactions like the Diels-Alder reaction to produce chiral adducts.

Resolution: This involves the separation of a racemic mixture of enantiomers. Chiral chromatography, for instance using a CHIRALPAK IA column, has been successfully used to resolve chiral nanographene derivatives which share structural similarities with phenanthrenes. acs.org

For example, the synthesis of chiral helical BN-benzo[c]phenanthrenes has been achieved, demonstrating that complex, stereodefined polycyclic aromatic compounds can be accessed through modern synthetic methods. brainly.in The development of stereoselective syntheses for phenanthrene derivatives is crucial for investigating their chiroptical properties and potential as chiral materials. acs.org

Efficiency and Scalability of Synthetic Methods for 1,4-Phenanthrenedione, 6,7-dimethoxy-

The efficiency and scalability of a synthetic route are critical factors for its practical application, particularly for the potential production of larger quantities of the target compound.

A plausible synthetic route to 1,4-Phenanthrenedione, 6,7-dimethoxy- would likely begin with a readily available starting material like 3,4-dimethoxyphenylacetic acid. A known practical and cost-effective synthesis of 6,7-dimethoxy-2-tetralone (B1583830) from this starting material has been reported, which is a key intermediate. ias.ac.in The subsequent steps to construct the phenanthrene ring, for instance via a Haworth or Bardhan-Sengupta type synthesis, would then need to be optimized for yield and throughput. nih.govcsjmu.ac.in

Several factors influence the scalability of these synthetic methods:

Reaction Conditions: Harsh reaction conditions, such as very high temperatures or pressures, can be difficult and costly to implement on a large scale. Modern methods, such as photocatalyzed reactions that proceed at room temperature, offer a more scalable alternative. acs.org

Reagent Cost and Availability: The use of expensive or difficult-to-source reagents can limit the scalability of a synthesis. The use of inexpensive and readily available starting materials is a key advantage. ias.ac.in

Purification: Chromatographic purification is often a bottleneck in scaling up chemical syntheses. Developing reaction conditions that afford high purity products with minimal need for chromatography is a significant advantage.

An efficient and scalable synthesis of substituted 9,10-phenanthrenequinones has been developed using an intramolecular Friedel-Crafts reaction of imidazolides, demonstrating that phenanthrenequinone synthesis can be amenable to larger scale production. acs.org While this method yields a different isomer, the principles of using efficient coupling and cyclization reactions are applicable. The scalability of photochemical methods, which can be challenging, has also been demonstrated for the gram-scale synthesis of some phenanthrene derivatives. acs.org

Table 1: Key Synthetic Transformations and Potential Yields

| Step | Reaction Type | Starting Material | Reagent(s) | Product | Reported Yield (for similar transformations) | Reference |

| 1 | Heck cross-coupling | Methyl 2-iodo-4,5-dimethoxyphenylacetate | Methyl acrylate, Pd(OAc)₂, P(o-tol)₃, Et₃N | Methyl 2-(2-(methoxycarbonyl)vinyl)-4,5-dimethoxyphenylacetate | Good | ias.ac.in |

| 2 | Dieckmann Condensation | Diethyl 2,2'-(4,5-dimethoxy-1,2-phenylene)diacetate | NaH, Toluene | β-keto ester intermediate | Good | ias.ac.in |

| 3 | Decarboxylation | β-keto ester intermediate | AcOH, H₂O, HCl | 6,7-dimethoxy-2-tetralone | High | ias.ac.in |

| 4 | Haworth-type Annulation | 6,7-dimethoxy-2-tetralone | Succinic anhydride, AlCl₃ | Tetrahydro-6,7-dimethoxyphenanthrene intermediate | Moderate | nih.gov |

| 5 | Aromatization | Tetrahydro-6,7-dimethoxyphenanthrene intermediate | Se, heat or Pd/C | 6,7-dimethoxyphenanthrene | Good | csjmu.ac.in |

| 6 | Selective Oxidation | 6,7-dimethoxyphenanthrene | To be developed | 1,4-Phenanthrenedione, 6,7-dimethoxy- | N/A |

Chemical Reactivity and Mechanistic Studies of 1,4 Phenanthrenedione, 6,7 Dimethoxy

Redox Chemistry of the Phenanthrenequinone (B147406) System

The quinone moiety is the primary center for redox activity in 1,4-phenanthrenedione (B1198637), 6,7-dimethoxy-. The presence of the extended aromatic system of phenanthrene (B1679779) and the influence of the methoxy (B1213986) substituents modulate its redox properties.

Oxidation and Reduction Pathways

The reduction of phenanthrenequinones can proceed through one- or two-electron pathways. A one-electron reduction of the quinone system leads to the formation of a semiquinone radical anion. This intermediate is often highly reactive. The addition of a second electron and protonation yields the corresponding hydroquinone (B1673460), 6,7-dimethoxy-1,4-dihydroxyphenanthrene.

Conversely, the oxidation of the corresponding hydroquinone will proceed via the semiquinone intermediate to regenerate the parent quinone. This redox cycling capability is a hallmark of quinone chemistry. The electron-donating nature of the two methoxy groups at the 6 and 7 positions is expected to lower the reduction potential of the quinone system compared to unsubstituted 1,4-phenanthrenedione, making it a slightly weaker oxidizing agent.

Electrochemical Behavior and Redox Potentials

The redox potentials are sensitive to the solvent and the nature of the electrolyte used. The presence of the electron-donating methoxy groups would be expected to shift the reduction potentials to more negative values compared to the unsubstituted parent compound.

Table 1: Postulated Electrochemical Behavior of 1,4-Phenanthrenedione, 6,7-dimethoxy-

| Process | Description | Expected Potential Shift (vs. Unsubstituted) |

| First Reduction | Quinone + e⁻ ⇌ Semiquinone radical anion | Negative |

| Second Reduction | Semiquinone radical anion + e⁻ ⇌ Dianion | Negative |

| Oxidation | Hydroquinone - 2e⁻ - 2H⁺ → Quinone |

This table is based on general principles of physical organic chemistry, as specific experimental data for this compound is not available.

Nucleophilic and Electrophilic Reactions of 1,4-Phenanthrenedione, 6,7-dimethoxy-

The reactivity of the dione (B5365651) system and the aromatic rings are subject to both nucleophilic and electrophilic attack.

Reactions at Carbonyl Centers

The carbonyl carbons of the 1,4-dione system are electrophilic and are susceptible to nucleophilic attack. Reactions with nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithiums) would likely lead to the formation of tertiary alcohols after workup. The regioselectivity of such additions would be influenced by steric and electronic factors.

Aromatic Substitution Reactions

The phenanthrene ring system can undergo electrophilic aromatic substitution. The existing methoxy groups are strongly activating and ortho-, para-directing. However, the quinone portion of the molecule is deactivating. Therefore, the positions on the aromatic ring bearing the methoxy groups would be the most likely sites for electrophilic attack. The possible positions for substitution are C-5 and C-8. Steric hindrance may influence the regioselectivity between these two positions.

Pericyclic Reactions and Rearrangements Involving 1,4-Phenanthrenedione, 6,7-dimethoxy-

The conjugated system of 1,4-phenanthrenedione, 6,7-dimethoxy- can potentially participate in pericyclic reactions, most notably Diels-Alder reactions. The A ring, containing the α,β-unsaturated ketone, could act as a dienophile. However, the aromaticity of the phenanthrene system would need to be overcome, making such reactions less favorable than with simpler quinones.

Rearrangement reactions are not a prominent feature of the reported chemistry of simple phenanthrenequinones under typical conditions. However, under photochemical or strong acid/base conditions, complex rearrangements could be envisioned, potentially involving the methoxy groups or the quinone system itself. Specific studies on such reactions for 1,4-phenanthrenedione, 6,7-dimethoxy- have not been reported.

Radical Chemistry of 1,4-Phenanthrenedione, 6,7-dimethoxy-

The quinone moiety in 1,4-phenanthrenedione, 6,7-dimethoxy- is central to its radical chemistry. Quinones are well-known to undergo one-electron reduction to form semiquinone radical anions. In the case of 1,4-phenanthrenedione, 6,7-dimethoxy-, this process would be influenced by the electron-donating methoxy groups, which can stabilize the resulting radical species.

Studies on the parent compound, 9,10-phenanthrenequinone (PQ), have shown that it can be reduced to a semiquinone radical. nih.gov This semiquinone is highly reactive with molecular oxygen, leading to the formation of a superoxide (B77818) radical and the regeneration of the original quinone, a process known as redox cycling. nih.govresearchgate.net This redox cycling can lead to the generation of other reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals. nih.govresearchgate.net The formation of the semiquinone radical can be initiated by enzymatic or non-enzymatic reactions. nih.gov

The presence of the 6,7-dimethoxy groups in 1,4-phenanthrenedione, 6,7-dimethoxy- is expected to lower the reduction potential compared to the unsubstituted phenanthrenequinone, making it more susceptible to reduction and potentially enhancing its capacity for redox cycling. The electron-donating nature of the methoxy groups increases the electron density on the aromatic ring system, which can stabilize the positive charge in a radical cation intermediate or the negative charge in a semiquinone radical anion.

In a broader context, photocatalytic studies involving 9,10-phenanthrenequinone have demonstrated its ability to act as a photosensitizer. rsc.org Upon excitation with visible light, it can induce single-electron transfer from other molecules, generating radical cations and initiating further reactions. rsc.org It is plausible that 1,4-phenanthrenedione, 6,7-dimethoxy- could exhibit similar photocatalytic activity, with the methoxy groups potentially influencing the energy levels of its excited states.

Catalyst-Mediated Transformations of 1,4-Phenanthrenedione, 6,7-dimethoxy-

The reactivity of 1,4-phenanthrenedione, 6,7-dimethoxy- can be significantly altered and controlled through the use of catalysts. Key transformations include hydrogenation and oxidation reactions.

The dimethoxy groups can influence the regioselectivity of hydrogenation by affecting the electron density of the different aromatic rings. The electron-rich nature of the ring bearing the methoxy groups might make the other rings more susceptible to initial hydrogenation.

In addition to hydrogenation, catalyst-mediated oxidation reactions are also relevant. The oxidation of phenanthrene derivatives can be achieved using various oxidizing agents, sometimes in the presence of a catalyst. For instance, the oxidation of phenanthrene with chromium(VI) oxide can lead to the formation of 9,10-phenanthrenequinone. stackexchange.com The presence of the electron-donating methoxy groups in 1,4-phenanthrenedione, 6,7-dimethoxy- would likely make the aromatic system more susceptible to oxidation, although the existing quinone functionality is already in a high oxidation state.

Reaction Kinetics and Thermodynamic Analyses

The kinetics and thermodynamics of reactions involving 1,4-phenanthrenedione, 6,7-dimethoxy- are crucial for understanding its reactivity and for the design of synthetic routes.

Reaction Kinetics:

Kinetic studies on the photochemical reactions of 9,10-phenanthrenequinone with olefins have been reported, providing insights into the rates of intersystem crossing and subsequent reactions of the excited triplet state. acs.orgacs.org The reaction rates of photocycloadditions of 9,10-phenanthrenequinones with electron-rich alkenes have been shown to be significantly affected by the choice of solvent, with co-solvents like DMSO capable of quenching the triplet state and reducing the reaction rate. rsc.org

For 1,4-phenanthrenedione, 6,7-dimethoxy-, the electron-donating methoxy groups would be expected to influence the kinetics of its reactions. For instance, in electrophilic aromatic substitution reactions, the increased electron density would likely lead to faster reaction rates. In nucleophilic addition reactions to the carbonyl groups, the electronic effects of the methoxy groups, transmitted through the aromatic system, could also play a role.

Thermodynamic Analyses:

The thermodynamics of the reduction of phenanthrenequinones are of particular interest. The reduction potentials of various phenanthrenequinones have been studied, providing a measure of the thermodynamic favorability of their reduction. acs.org Computational studies have shown that the redox potentials of quinone derivatives can be systematically tuned by the introduction of substituents. rsc.org Electron-withdrawing groups generally increase the redox potential, making the quinone easier to reduce, while electron-donating groups have the opposite effect.

Therefore, it is expected that 1,4-Phenanthrenedione, 6,7-dimethoxy- would have a lower reduction potential than the parent 1,4-phenanthrenedione due to the electron-donating nature of the two methoxy groups. This would make its reduction thermodynamically less favorable.

Below is a table summarizing the expected influence of the 6,7-dimethoxy substituents on the reactivity of 1,4-phenanthrenedione.

| Chemical Property | Influence of 6,7-dimethoxy Groups | Rationale |

| Reduction Potential | Expected to be lower | Electron-donating nature of methoxy groups increases electron density on the quinone system. |

| Rate of Electrophilic Attack | Expected to be higher | Increased electron density on the aromatic rings makes them more susceptible to electrophiles. |

| Stability of Semiquinone Radical | Expected to be higher | Resonance stabilization of the radical anion by the methoxy groups. |

| Photocatalytic Activity | Potentially altered | Methoxy groups can influence the energy levels of the excited states. |

Further experimental and computational studies are necessary to provide precise quantitative data on the kinetics and thermodynamics of reactions involving 1,4-Phenanthrenedione, 6,7-dimethoxy-.

Derivatization and Structural Modification of 1,4 Phenanthrenedione, 6,7 Dimethoxy

Synthesis of Substituted Phenanthrenedione Analogues from 1,4-Phenanthrenedione (B1198637), 6,7-dimethoxy-

The chemical landscape of 1,4-Phenanthrenedione, 6,7-dimethoxy- can be significantly broadened through targeted synthetic modifications. These alterations can be strategically directed towards the phenanthrene (B1679779) core, the quinone functionality, or the methoxy (B1213986) substituents, each offering a unique avenue for creating a diverse library of analogues.

Modifications at the Phenanthrene Core

While direct electrophilic substitution on the phenanthrene core of 1,4-Phenanthrenedione, 6,7-dimethoxy- is not extensively documented in the literature, the general reactivity of phenanthrene systems provides a predictive framework for potential transformations. wikipedia.orgnumberanalytics.com The electron-rich nature of the phenanthrene nucleus, modulated by the existing methoxy and quinone groups, suggests that reactions such as nitration, halogenation, and Friedel-Crafts acylation could be viable. numberanalytics.com

For instance, Friedel-Crafts acylation, a powerful tool for introducing keto-alkyl groups onto aromatic rings, has been successfully applied to the related 9,10-dimethoxyphenanthrene, yielding 3,6-diacetyl-9,10-dimethoxyphenanthrene. This suggests that under appropriate conditions, the phenanthrene core of 1,4-Phenanthrenedione, 6,7-dimethoxy- could undergo similar acylations at its electron-rich positions. The directing effects of the methoxy groups would likely favor substitution at positions ortho and para to them, although the deactivating effect of the quinone moiety would need to be considered.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Phenanthrene Core

| Reaction Type | Potential Reagents | Expected Product Type |

| Nitration | HNO₃/H₂SO₄ | Nitro-1,4-phenanthrenedione, 6,7-dimethoxy- |

| Bromination | Br₂/FeBr₃ | Bromo-1,4-phenanthrenedione, 6,7-dimethoxy- |

| Acylation | RCOCl/AlCl₃ | Acyl-1,4-phenanthrenedione, 6,7-dimethoxy- |

It is important to note that these are projected reactions based on the known chemistry of analogous compounds, and specific experimental validation on 1,4-Phenanthrenedione, 6,7-dimethoxy- is required.

Transformations of the Quinone Moiety

The 1,4-dione functionality represents a highly reactive site within the molecule, amenable to a variety of chemical transformations. A prominent reaction is the condensation with ortho-diamines to form quinoxaline (B1680401) derivatives. tandfonline.comnih.gov The reaction of 1,4-Phenanthrenedione, 6,7-dimethoxy- with o-phenylenediamine, for example, is expected to proceed readily, yielding a tetracyclic phenanthro[a]quinoxaline. This transformation serves as a gateway to a rich diversity of heterocyclic systems with potential applications in materials science and medicinal chemistry.

The general reaction involves the nucleophilic attack of the diamine on the carbonyl carbons of the quinone, followed by dehydration to form the fused pyrazine (B50134) ring. This method is a cornerstone in the synthesis of quinoxalines and is known for its efficiency and broad substrate scope. tandfonline.comnih.gov

Derivatization of Methoxy Groups

The methoxy groups at the 6- and 7-positions offer another handle for structural modification, primarily through demethylation to the corresponding dihydroxy-phenanthrenedione. This transformation is typically achieved using strong Lewis acids such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃). The resulting catecholic moiety can then serve as a precursor for further derivatization, including the synthesis of esters, ethers, or cyclic acetals, thereby introducing a wide range of functional groups. The demethylation of methoxy-substituted phenanthrenes is a known process, often driven by the release of steric strain in the polycyclic system. wikipedia.org

Functionalization Strategies for Enhanced Chemical Utility

The derivatization strategies outlined above provide a platform for the introduction of various functional groups, significantly enhancing the chemical utility of the 1,4-Phenanthrenedione, 6,7-dimethoxy- scaffold. For instance, the introduction of carboxylic acid or amino groups via modification of the phenanthrene core or through the quinoxaline derivatives allows for further conjugation to other molecules. The hydroxyl groups obtained from demethylation can be used to improve aqueous solubility or to act as anchoring points for surface immobilization.

Design and Synthesis of Conjugates and Hybrid Molecules

The concept of molecular hybridization, which involves the covalent linking of two or more pharmacophores, has emerged as a powerful strategy in drug discovery. The 1,4-Phenanthrenedione, 6,7-dimethoxy- scaffold can serve as a valuable building block in the design of such hybrid molecules. For example, a quinoxaline derivative of the parent compound could be further functionalized with a side chain that is then coupled to another bioactive molecule, such as an amino acid or a known enzyme inhibitor. This approach aims to create multifunctional molecules with potentially synergistic or novel biological activities. While specific examples starting from 1,4-Phenanthrenedione, 6,7-dimethoxy- are not yet reported, the principles of conjugate synthesis are well-established and could be readily applied.

Structure-Reactivity Relationships in 1,4-Phenanthrenedione, 6,7-dimethoxy- Derivatives

The reactivity of any derivative of 1,4-Phenanthrenedione, 6,7-dimethoxy- will be intricately linked to its structure. The electronic effects of the substituents on the phenanthrene core will dictate its susceptibility to further electrophilic or nucleophilic attack. For example, the introduction of electron-withdrawing groups is expected to decrease the electron density of the aromatic rings, making them less prone to electrophilic substitution but potentially more susceptible to nucleophilic aromatic substitution under certain conditions.

Conversely, the introduction of electron-donating groups would activate the ring system towards electrophilic attack. The steric bulk of any newly introduced substituents will also play a crucial role, potentially directing subsequent reactions to less hindered positions. A thorough understanding of these structure-reactivity relationships is essential for the rational design and synthesis of new derivatives with desired chemical and physical properties.

Spectroscopic and Advanced Characterization Techniques for 1,4 Phenanthrenedione, 6,7 Dimethoxy

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 1,4-Phenanthrenedione (B1198637), 6,7-dimethoxy-. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the chemical environment of each atom.

1D and 2D NMR Techniques

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers foundational information about the number and types of protons and carbons in the molecule. While specific experimental spectra for 1,4-Phenanthrenedione, 6,7-dimethoxy- are not widely published, expected chemical shifts can be predicted based on the analysis of its constituent parts: the phenanthrenequinone (B147406) core and the methoxy (B1213986) substituents.

For the ¹H NMR spectrum, the aromatic protons would appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The protons on the quinone ring are expected to be distinct from those on the benzenoid rings. The two methoxy groups would give rise to a characteristic singlet peak, likely around δ 4.0 ppm, integrating to six protons.

The ¹³C NMR spectrum would show signals for the carbonyl carbons of the quinone moiety in the highly deshielded region of δ 180-190 ppm. researchgate.net The aromatic and olefinic carbons would resonate between δ 110 and 150 ppm, while the methoxy carbons would appear around δ 55-60 ppm. smolecule.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the molecular puzzle.

COSY would reveal proton-proton coupling networks, helping to identify adjacent protons on the aromatic rings.

HSQC would correlate each proton signal with its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,4-Phenanthrenedione, 6,7-dimethoxy- (Note: These are estimated values based on analogous compounds and general spectroscopic principles.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-2 / H-3 | ~6.5 - 7.5 | ~130 - 140 |

| H-5 | ~7.5 - 8.5 | ~125 - 135 |

| H-8 | ~7.5 - 8.5 | ~125 - 135 |

| H-9 / H-10 | ~7.2 - 8.0 | ~120 - 130 |

| 6,7 -OCH₃ | ~4.0 (singlet, 6H) | ~56 |

| C-1 (C=O) | - | ~185 |

| C-4 (C=O) | - | ~185 |

| C-2 / C-3 | - | ~130 - 140 |

| C-4a, C-4b, C-8a, C-10a | - | ~128 - 135 (quaternary) |

| C-6 / C-7 | - | ~150 (methoxy-substituted) |

Solid-State NMR Applications

Solid-State NMR (ssNMR) can provide valuable information about the structure and dynamics of 1,4-Phenanthrenedione, 6,7-dimethoxy- in its crystalline form. This technique is particularly useful for studying polymorphism—the ability of a compound to exist in different crystal structures. By analyzing the ¹³C chemical shift anisotropies and using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), ssNMR can reveal details about molecular packing, intermolecular interactions, and conformational differences that are not observable in solution-state NMR. While specific ssNMR studies on this compound are not documented, its application would be critical in understanding its solid-state properties for materials science applications.

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. For 1,4-Phenanthrenedione, 6,7-dimethoxy-, the calculated molecular weight is 268.26 g/mol , corresponding to the molecular formula C₁₆H₁₂O₄.

High-resolution mass spectrometry (HRMS) would be able to confirm this molecular formula with high accuracy. In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 268. The fragmentation pattern is expected to be characteristic of quinones and methoxy-aromatic compounds. Key fragmentation steps would likely involve:

Loss of a methyl group (•CH₃): leading to a fragment ion at m/z 253.

Loss of carbon monoxide (CO): a common fragmentation for quinones, resulting in a fragment at m/z 240.

Sequential loss of CO: Further loss of CO from the [M-CO]⁺ ion.

Loss of formaldehyde (B43269) (CH₂O): from the methoxy groups.

Analysis of a related compound, 7-hydroxy-2-methoxy-1,4-phenanthrenedione, shows major fragments resulting from such characteristic losses. nih.gov The parent 9,10-phenanthrenedione also shows prominent peaks corresponding to the loss of one and two carbonyl groups. nih.gov

Table 2: Predicted Mass Spectrometry Data for 1,4-Phenanthrenedione, 6,7-dimethoxy-

| Ion | Calculated m/z | Description |

| [C₁₆H₁₂O₄]⁺ | 268.07 | Molecular Ion (M⁺) |

| [C₁₅H₉O₄]⁺ | 253.05 | Loss of a methyl radical (•CH₃) from a methoxy group |

| [C₁₅H₁₂O₃]⁺ | 240.08 | Loss of carbon monoxide (CO) from the quinone |

| [C₁₄H₉O₃]⁺ | 225.06 | Loss of •CH₃ and CO |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

The IR spectrum of 1,4-Phenanthrenedione, 6,7-dimethoxy- would be dominated by strong absorption bands corresponding to its carbonyl and methoxy groups.

C=O Stretching: The two carbonyl groups of the quinone system would produce intense, sharp peaks in the region of 1650-1690 cm⁻¹. The exact position can be influenced by conjugation within the phenanthrene (B1679779) system. For the parent 9,10-phenanthrenedione, these stretches are observed around 1680 cm⁻¹. nist.gov

C-O-C Stretching: The methoxy groups would exhibit characteristic C-O stretching vibrations, typically as strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C=C Stretching: Aromatic ring stretching vibrations would appear as a series of bands in the 1450-1600 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretches would be found just above 3000 cm⁻¹, while the C-H stretches of the methyl groups would appear just below 3000 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. While C=O stretches are strong in the IR, C=C double bonds of the aromatic rings often produce more intense signals in the Raman spectrum, providing a clear fingerprint of the polycyclic core.

Table 3: Key Expected Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (Quinone) | C=O Stretch | 1650 - 1690 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

| Methoxy | C-O-C Asymmetric Stretch | 1200 - 1275 | Strong |

| Methoxy | C-O-C Symmetric Stretch | 1000 - 1075 | Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Methyl C-H | C-H Stretch | 2850 - 2960 | Medium |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Analysis

UV-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. The extended π-conjugated system of the phenanthrenequinone core is expected to result in strong absorptions in the UV and visible regions of the electromagnetic spectrum. Typical spectra for phenanthrene derivatives show multiple absorption bands. beilstein-journals.org

π→π transitions:* Intense absorption bands, typically in the UV region (250-350 nm), are expected, corresponding to electronic transitions within the aromatic system. The parent 9,10-phenanthrenedione shows a maximum absorption at 252 nm. nih.gov

n→π transitions:* Weaker absorption bands at longer wavelengths (in the visible region, >400 nm) are characteristic of the carbonyl groups in quinones. These transitions are responsible for the color of many quinone compounds.

Fluorescence spectroscopy measures the light emitted from a substance after it has absorbed light. While many phenanthrene derivatives are known to be fluorescent, quinones often exhibit weak fluorescence or are non-fluorescent due to efficient intersystem crossing to the triplet state. The presence of electron-donating methoxy groups could potentially modulate the fluorescence properties. Studies on related phenanthridine-pyrene conjugates show complex fluorescence behavior, including the formation of excimers. researchgate.netbmrb.io If 1,4-Phenanthrenedione, 6,7-dimethoxy- is fluorescent, analysis of its excitation and emission spectra could provide further insights into its electronic structure and potential for applications in materials science.

X-ray Crystallography for Solid-State Structure Determination of 1,4-Phenanthrenedione, 6,7-dimethoxy- and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, it is possible to map the precise positions of each atom, providing unambiguous data on bond lengths, bond angles, and intermolecular packing interactions.

While a crystal structure for 1,4-Phenanthrenedione, 6,7-dimethoxy- itself is not publicly available, data from closely related derivatives provide significant insight. For instance, the crystal structure of 1,2,3,7-tetramethoxy-5,6-phenanthraquinone reveals a nearly planar phenanthrene core with the methoxy groups slightly out of the plane. researchgate.net The molecules in the crystal lattice are stabilized by non-bonding and stacking interactions. researchgate.net Another study on a 1-(4-Chlorophenyl)-6,7-dimethoxy-dihydroisobenzofuran derivative also confirms the geometry of the dimethoxy-substituted ring. bldpharm.com

A crystallographic study of 1,4-Phenanthrenedione, 6,7-dimethoxy- would definitively confirm its planarity, the orientation of the methoxy groups, and how the molecules pack in the solid state, which is crucial for understanding and predicting its physical properties such as melting point, solubility, and electronic conductivity in solid-state devices.

Table 4: Representative Crystallographic Data for a Phenanthraquinone Derivative (1,2,3,7-tetramethoxy-5,6-phenanthraquinone) researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.188(3) |

| b (Å) | 7.373(2) |

| c (Å) | 15.011(3) |

| β (°) | 108.97(2) |

| Volume (ų) | 1483.5(6) |

| Z (molecules/cell) | 4 |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques utilized to investigate the stereochemistry of chiral molecules. creative-biostructure.com These methods rely on the differential interaction of chiral compounds with left and right circularly polarized light. creative-biostructure.com While CD spectroscopy measures the difference in absorption of left and right circularly polarized light, ORD spectroscopy measures the rotation of the plane of polarized light as a function of wavelength. creative-biostructure.commgcub.ac.in Together, they provide detailed information on the absolute configuration and conformation of optically active substances. nih.govscribd.com

In the context of phenanthrene-based compounds, the introduction of chirality can arise from various structural features, such as the presence of stereogenic centers or axial chirality. For derivatives of 1,4-phenanthrenedione, 6,7-dimethoxy-, the existence of enantiomers would necessitate the use of chiroptical techniques like CD and ORD for their absolute configuration assignment.

While specific experimental CD and ORD data for chiral derivatives of 1,4-Phenanthrenedione, 6,7-dimethoxy- are not extensively documented in the reviewed literature, the application of these techniques can be illustrated through studies on structurally related phenanthrenequinones. A notable example involves the characterization of bulbocodioidins A–D, which are four pairs of phenanthrenequinone enantiomers isolated from Pleione bulbocodioides. rsc.org The absolute configurations of these compounds were successfully determined through a combination of extensive NMR analysis and a comparison of experimental and calculated Electronic Circular Dichroism (ECD) data. rsc.org This approach highlights the utility of ECD, a variant of CD, in unambiguously assigning the stereochemistry of complex chiral molecules within the phenanthrenequinone class. rsc.org

The general principle involves measuring the experimental CD spectrum of a chiral derivative and comparing it to the theoretically calculated spectrum for a specific enantiomer (e.g., the R or S configuration). A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the molecule.

The CD spectrum typically displays positive or negative peaks, known as Cotton effects, in the wavelength regions where the molecule absorbs light (i.e., where a chromophore is present). vlabs.ac.in The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the chromophore. scribd.com For chiral ketones, the "octant rule" is an empirical guide used to predict the sign of the Cotton effect based on the spatial disposition of substituents relative to the carbonyl group. scribd.comvlabs.ac.in

The table below illustrates hypothetical CD and ORD data for a generic chiral derivative, demonstrating the type of information these techniques would provide.

| Spectroscopic Parameter | Wavelength (nm) | Signal |

| Circular Dichroism (Δε) | 350 | +2.5 |

| 280 | -1.8 | |

| Optical Rotatory Dispersion ([\u03b1]) | 589 (D-line) | +150° |

| 400 | +300° | |

| 300 | -50° |

Computational Chemistry and Theoretical Investigations of 1,4 Phenanthrenedione, 6,7 Dimethoxy

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate the distribution of electrons and predict a molecule's reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 1,4-Phenanthrenedione (B1198637), 6,7-dimethoxy-, DFT studies would be instrumental in characterizing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that helps in predicting the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate predictions of molecular properties. For 1,4-Phenanthrenedione, 6,7-dimethoxy-, ab initio calculations could be used to obtain a precise understanding of its electronic energy levels, ionization potential, and electron affinity. While computationally more demanding than DFT, ab initio methods can serve as a benchmark for the results obtained from other computational approaches.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (in a biological context, in silico only)

Computational methods are pivotal in drug discovery and development for predicting the interaction between a small molecule (ligand) and a biological target, such as a protein.

Molecular docking studies have been performed to investigate the interaction of 1,4-Phenanthrenedione, 6,7-dimethoxy- (referred to as PC4 in a study) with the enzyme cyclooxygenase-2 (COX-2), a key target in inflammation. nih.gov These in silico analyses predicted that 1,4-Phenanthrenedione, 6,7-dimethoxy- binds to COX-2 through a combination of a hydrogen bond and three hydrophobic interactions. nih.gov The formation of a hydrogen bond with the amino acid residue Tyr385 was identified as a key factor contributing to a stronger interaction with COX-2 compared to a similar compound. nih.gov

To further investigate the stability of this interaction, a 50 ns molecular dynamics simulation was performed on the docked complex of 1,4-Phenanthrenedione, 6,7-dimethoxy- and COX-2. nih.gov The stability of the simulation was assessed by monitoring the root mean square deviation (RMSD), a measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. nih.gov Such simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the binding event.

| Parameter | Finding | Source |

|---|---|---|

| Biological Target | Cyclooxygenase-2 (COX-2) | nih.gov |

| Binding Interactions | One hydrogen bond and three hydrophobic interactions | nih.gov |

| Key Amino Acid Residue | Tyr385 (forms a hydrogen bond) | nih.gov |

| Simulation Type | Molecular Dynamics | nih.gov |

| Simulation Duration | 50 ns | nih.gov |

Prediction of Spectroscopic Properties through Computational Models

Computational models can predict various spectroscopic properties of a molecule, which can aid in its experimental identification and characterization. For 1,4-Phenanthrenedione, 6,7-dimethoxy-, theoretical calculations could be employed to predict its infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra.

Time-dependent density functional theory (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Vis). These calculations can provide information on the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima in the experimental spectrum. Similarly, DFT calculations can be used to compute the vibrational frequencies that correspond to the peaks in the IR and Raman spectra. Comparing the computationally predicted spectra with experimental data can provide a detailed assignment of the vibrational modes and confirm the molecular structure.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. For 1,4-Phenanthrenedione, 6,7-dimethoxy-, theoretical calculations could be used to explore potential reaction pathways, identify transition states, and calculate activation energies. This information would be crucial for understanding its reactivity and for designing synthetic routes. By mapping the potential energy surface of a reaction, chemists can gain a deeper understanding of the factors that control the reaction rate and selectivity.

Conformational Analysis and Stability Studies

Molecules with rotatable bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. For 1,4-Phenanthrenedione, 6,7-dimethoxy-, the methoxy (B1213986) groups can rotate, potentially leading to different conformers.

Computational methods can be used to perform a systematic search of the conformational space to locate the energy minima corresponding to stable conformers. By calculating the relative energies of these conformers, it is possible to predict the most stable conformation and the distribution of conformers at a given temperature. This information is important as the conformation of a molecule can significantly influence its physical, chemical, and biological properties.

Advanced Applications of 1,4 Phenanthrenedione, 6,7 Dimethoxy in Materials Science and Engineering

Utilization in Organic Electronics and Optoelectronics

Organic electronics leverage the properties of organic semiconductors for applications in various electronic devices. nih.govbeilstein-journals.org These materials offer advantages such as flexibility, light weight, and potentially lower manufacturing costs compared to traditional silicon-based electronics. sigmaaldrich.com The charge-transporting properties of organic semiconductors are fundamental to the functionality of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govbeilstein-journals.org

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

OLEDs and OPVs are prominent examples of optoelectronic devices that rely on the unique properties of organic materials. In OLEDs, the injection and transport of charge carriers (holes and electrons) through organic layers lead to the emission of light. nih.gov Conversely, in OPVs, the absorption of light by organic materials generates excitons, which are then separated into free charge carriers to produce a photocurrent. beilstein-journals.org

The effectiveness of these devices is highly dependent on the electronic properties of the organic materials used, such as their energy levels (HOMO and LUMO), band gap, and charge carrier mobility. spast.org While phenanthrene (B1679779) derivatives are a class of compounds being explored for these applications, specific research detailing the integration and performance of 1,4-Phenanthrenedione (B1198637), 6,7-dimethoxy- in OLED or OPV device structures is not extensively documented in publicly available literature. The potential of this compound would be contingent on its specific photophysical and electronic characteristics.

Charge Transport Materials

The ability of a material to transport charge is a critical factor for its use in organic electronics. beilstein-journals.org Theoretical studies using Density Functional Theory (DFT) have been conducted on isomers and derivatives of phenanthrene to predict their optoelectronic and charge transport properties. spast.org

While direct experimental data for 1,4-Phenanthrenedione, 6,7-dimethoxy- is limited, a computational study on a closely related isomer, 3,8-dimethoxy-1,4-phenanthrenequinone (DPQ) , provides valuable insights. spast.org This research calculated key electronic properties, suggesting that such molecules are p-type organic semiconductors. spast.org The HOMO energy levels of the studied phenanthrene derivatives were found to be in the range of -5.510 to -6.069 eV. spast.org The calculated ionization potential (IP) values, which are greater than 5.3 eV, indicate considerable air stability. spast.org The band gaps for these derivatives ranged from 1.28 eV to 3.20 eV, classifying them as wide-bandgap organic semiconductors. spast.org The maximum anisotropic mobility for this class of organic crystals was found to be in the order of 10⁻⁶ to 10⁻² cm²V⁻¹s⁻¹. spast.org

Table 1: Calculated Electronic Properties of Phenanthrene Derivatives Note: The data below is for related phenanthrene derivatives, as detailed in the cited study. spast.org DPQ is an isomer of the subject compound.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (Eg) (eV) |

| Phenanthrene (PHN) | -6.069 | -0.601 | 3.20 |

| 3,8-dimethoxy-1,4-phenanthrenequinone (DPQ) | -5.993 | -3.428 | 2.56 |

| 3,7,8-trimethoxy-1,4-phenanthrenequinone (TPQ) | -5.989 | -3.518 | 2.47 |

| 3,5,8-trimethoxy-1,4-phenanthrenequinone (TPQ1) | -5.879 | -3.541 | 2.33 |

This table was generated based on data from a DFT study on phenanthrene derivatives. spast.org

These theoretical findings for a close isomer suggest that 1,4-Phenanthrenedione, 6,7-dimethoxy- could potentially exhibit semiconductor properties suitable for applications in organic electronics, although experimental validation is required.

Role in Polymer Chemistry and Functional Polymers

Functional polymers are macromolecules designed with specific chemical groups to impart desired properties and functions. The incorporation of unique molecular units can tailor polymers for applications ranging from advanced coatings to biomedical devices. nih.gov

Monomer or Building Block for Polymeric Materials

A monomer is a molecule that can react with other monomer molecules to form the repeating structural units of a polymer. The structure of the monomer dictates the properties of the resulting polymer. For instance, the synthesis of poly(1,4-anthraquinone) has been explored for its potential as an organic electrode material, where the quinone structure plays a key role. researchgate.net

While the dione (B5365651) functionality and aromatic nature of 1,4-Phenanthrenedione, 6,7-dimethoxy- make it a plausible candidate as a monomer or a building block for creating novel functional polymers, there is currently a lack of specific studies in the scientific literature demonstrating its polymerization or incorporation into polymeric chains.

Photoinitiators and Photosensitizers

Photopolymerization is a process where light is used to initiate a chain reaction that forms a polymer. nih.gov A key component in this process is a photoinitiator, a compound that absorbs light and generates reactive species (free radicals or cations) to start the polymerization. sigmaaldrich.com

Phenanthrene derivatives, such as 9,10-phenanthrenequinone (PANQ) and aceanthrenequinone (AATQ) , have been investigated as photoinitiators. nih.govresearchgate.net For example, PANQ is an aromatic diketone that can absorb light in the visible region and has been evaluated for its applicability in experimental dental composites. researchgate.net AATQ has been noted as a novel photosensitizer with high photoinitiating ability. nih.gov These compounds demonstrate that the phenanthrenequinone (B147406) core can be effective for initiating polymerization upon light exposure. nih.govresearchgate.net

Although these examples exist for related compounds, specific research on the use of 1,4-Phenanthrenedione, 6,7-dimethoxy- as a photoinitiator or photosensitizer has not been reported. Its potential efficacy would depend on its own unique photophysical properties, such as its absorption spectrum and the efficiency of generating reactive species upon irradiation.

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. nih.gov This can lead to the spontaneous formation of large, well-ordered structures through a process called self-assembly. nih.gov

The ability of molecules to self-assemble is of great interest for creating functional nanomaterials. For example, DNA conjugates modified with phenanthrene have been shown to self-assemble into nanospheres that exhibit light-harvesting properties. nih.gov In these systems, the phenanthrene units are precisely arranged to collect and transfer excitation energy. nih.gov

While the planar aromatic structure of 1,4-Phenanthrenedione, 6,7-dimethoxy- suggests a potential for π-π stacking interactions, which are crucial for self-assembly, there is no specific research available that describes its use in supramolecular chemistry or the formation of self-assembled structures. The exploration of its capacity to form ordered aggregates, potentially with interesting electronic or photophysical properties, remains a prospective area for future research.

Development of Sensors and Probes

The unique structure of 1,4-Phenanthrenedione, 6,7-dimethoxy-, which combines a polycyclic aromatic system with electron-withdrawing quinone moieties and electron-donating methoxy (B1213986) groups, makes it a candidate for the development of specialized sensors and probes. The fluorescence properties often associated with phenanthrene derivatives could be exploited for creating optical sensors. sigmaaldrich.com For instance, the interaction of the phenanthrenequinone core with specific analytes, such as metal ions or biomolecules, could lead to a detectable change in its fluorescence emission, forming the basis of a sensor.

Furthermore, the electrochemical activity of the quinone group suggests its potential use in electrochemical sensors. The redox state of the quinone can be influenced by its local environment, including pH and the presence of certain analytes. This property could be harnessed to develop sensors that detect changes in these parameters through electrochemical signals. While direct studies on 6,7-dimethoxy-1,4-phenanthrenedione are not prevalent, research on related quinone compounds demonstrates their utility as redox-active probes. nih.gov

Photophysical and Electrochemical Properties for Material Applications

The material applications of 1,4-Phenanthrenedione, 6,7-dimethoxy- would be largely dictated by its photophysical and electrochemical characteristics. The extended π-conjugation of the phenanthrene backbone is expected to give rise to distinct absorption and emission spectra. The presence of methoxy and dione substituents would further modulate these properties.

Photophysical Properties:

Electrochemical Properties:

The electrochemical behavior of 1,4-Phenanthrenedione, 6,7-dimethoxy- is primarily governed by the redox-active 1,4-dione system. Quinones are known to undergo reversible two-electron, two-proton reduction processes. The redox potential of this compound would be a key factor in its application in energy storage materials, such as organic batteries, or as a component in electrochromic devices. Cyclic voltammetry would be the standard technique to measure these properties. For comparison, the cyclic voltammogram of 16,17-dihydroxyviolanthrone, another complex quinone, shows reversible reduction waves, indicating stable redox states that are crucial for such applications. nih.gov

| Property | Expected Characteristic | Potential Application |

| Absorption | UV-Vis region | Light-harvesting materials |

| Emission | Fluorescence | Emissive layers in OLEDs, fluorescent probes |

| Redox Potential | Reversible redox couple | Organic batteries, electrochromic materials |

Table 1: Predicted Properties and Potential Applications of 1,4-Phenanthrenedione, 6,7-dimethoxy-

Further research involving the synthesis and detailed characterization of 1,4-Phenanthrenedione, 6,7-dimethoxy- is necessary to fully elucidate its properties and validate its potential in the advanced applications discussed.

Biological Activity Studies of 1,4 Phenanthrenedione, 6,7 Dimethoxy and Its Derivatives Excluding Clinical Trials and Safety

In Vitro Biological Screening Methodologies

In vitro screening is fundamental to identifying the biological potential of chemical compounds. These methods can be broadly categorized into cell-free and cell-based assays, each providing distinct insights into the compound's mechanism of action.

Cell-free assays are biochemical tests that measure a compound's effect on a purified biological component, such as an enzyme or receptor, in an isolated system. This approach allows for the direct assessment of molecular interactions without the complexity of a cellular environment. For instance, the inhibitory activity of various phenanthrene (B1679779) derivatives has been evaluated against specific enzymes in cell-free systems. nih.gov Kinase activity assays, which measure the phosphorylation of a substrate by a purified kinase enzyme, are a common example. nih.gov In such assays, the ability of a test compound to inhibit the kinase is quantified, often by measuring the reduction in substrate phosphorylation. nih.gov While these methodologies are suitable for studying phenanthrene derivatives, specific cell-free assay data for 1,4-phenanthrenedione (B1198637), 6,7-dimethoxy- were not available in the reviewed literature.

Cell-based assays utilize living cells to evaluate the biological effects of a compound, offering a more physiologically relevant context than cell-free systems. nih.gov These assays can measure a wide range of cellular responses, including cell viability, proliferation, migration, and the expression of specific molecules. nih.govnih.gov

Studies on 5,7-dimethoxy-1,4-phenanthrenequinone (DMPQ) , an isomer of the title compound, provide significant insight into the potential cellular activities. Research has shown that DMPQ exhibits notable anti-inflammatory and anti-migratory effects in vascular cells. nih.gov In cell-based assays using vascular endothelial cells (ECs) and vascular smooth muscle cells (VSMCs), DMPQ was found to modulate key cellular processes involved in vascular injury and atherosclerosis. nih.gov

Specifically, DMPQ was shown to:

Attenuate the interaction between monocytes and endothelial cells. nih.gov

Reduce the expression of intercellular adhesion molecule (ICAM-1) and vascular cell adhesion molecule (VCAM-1) in tumor necrosis factor-α (TNF-α)-stimulated endothelial cells. nih.gov

Inhibit the migration of vascular smooth muscle cells induced by platelet-derived growth factor (PDGF). nih.gov

Impair the adhesion of VSMCs to collagen. nih.gov

| Assay Type | Cell Line(s) | Inducer/Stimulus | Observed Effect of DMPQ | Reference |

|---|---|---|---|---|

| Monocyte-EC Adhesion | Endothelial Cells (ECs) | N/A | Attenuated monocyte-EC interaction | nih.gov |

| Cell Adhesion Molecule Expression | Endothelial Cells (ECs) | TNF-α | Reduced ICAM-1 and VCAM-1 expression | nih.gov |

| Cell Migration | Vascular Smooth Muscle Cells (VSMCs) | PDGF | Inhibited VSMC migration toward collagen | nih.gov |

| Cell Adhesion | Vascular Smooth Muscle Cells (VSMCs) | Collagen | Impaired VSMC adhesion to collagen | nih.gov |

Enzyme Inhibition Studies (in vitro)

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. In vitro studies have demonstrated that phenanthrene derivatives can inhibit a variety of enzymes.

The isomer 5,7-dimethoxy-1,4-phenanthrenequinone (DMPQ) has been shown to inhibit several key enzymes involved in cellular signaling pathways. Its anti-inflammatory effects are linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov DMPQ was found to compromise TNF-α-induced IκB activation, NF-κB nuclear translocation, and the formation of the NF-κB-DNA complex. nih.gov Furthermore, DMPQ was reported to target the allosteric site of Protein Kinase B (Akt) , a crucial kinase in cell signaling, thereby suppressing neutrophilic inflammation. researchgate.net

DMPQ also inhibits signaling pathways initiated by growth factors. It was observed to inhibit the phosphorylation of the PDGF receptor β (PDGFRβ) and downstream signaling molecules, including Phospholipase Cγ (PLCγ) , extracellular signal-regulated kinase 1/2 (ERK1/2) , and Akt . nih.gov Additionally, DMPQ treatment impaired the activation of focal adhesion kinase (FAK) during cell adhesion to collagen. nih.gov

| Target Enzyme/Pathway | Mechanism of Inhibition | Associated Biological Effect | Reference |

|---|---|---|---|

| NF-κB Pathway | Inhibited IκB activation and NF-κB translocation | Anti-inflammatory | nih.gov |

| Akt (Protein Kinase B) | Targeted allosteric site | Suppression of neutrophilic inflammation | researchgate.net |

| PDGF Receptor β (PDGFRβ) | Inhibited phosphorylation | Anti-migratory | nih.gov |

| Focal Adhesion Kinase (FAK) | Impaired activation | Inhibition of cell adhesion | nih.gov |

Receptor Binding Affinity Investigations (in vitro)

Receptor binding assays are used to determine the affinity of a compound for a specific biological receptor. This is crucial for understanding the potential of a compound to act as an agonist or antagonist. Despite the importance of this characterization, specific studies investigating the receptor binding affinity of 1,4-phenanthrenedione, 6,7-dimethoxy- or its close chemical relatives were not identified in the reviewed scientific literature.

Antimicrobial and Antifungal Activity Assessment (in vitro)

The emergence of drug-resistant pathogens necessitates the search for new antimicrobial agents. Phenanthrenes and their derivatives have been investigated for their activity against various bacteria and fungi. nih.govnih.gov

A closely related compound, 6-hydroxy-2,7-dimethoxy-1,4-phenanthraquinone , isolated from the aerial bulbils of Dioscorea batatas, has been evaluated for its antifungal properties. researchgate.net Studies have also shown that various other phenanthrene derivatives exhibit significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 100 μg/mL. nih.gov Schiff base metal complexes derived from phenanthrenequinone (B147406) have also been synthesized and tested against pathogenic bacteria and fungi, showing notable biocidal action. nih.gov

| Compound Class/Derivative | Target Organism(s) | Activity/Result (MIC) | Reference |

|---|---|---|---|

| 6-hydroxy-2,7-dimethoxy-1,4-phenanthraquinone | Candida albicans | Antifungal activity demonstrated | researchgate.net |

| Jinflexin B (a phenanthrene) | MRSA | Significant activity (12.5-100 μg/mL) | nih.gov |

| Juncusol (a phenanthrene) | MRSA | Significant activity (12.5-100 μg/mL) | nih.gov |

| Phenanthrenequinone-based Schiff base complexes | Pathogenic bacteria and fungi | Biocidal action observed | nih.gov |

Antiviral Properties (in vitro)

The antiviral potential of phenanthrene derivatives is an area of active research. Studies have shown that compounds from this class can inhibit various viruses.

Specifically, phenanthrenequinones have been identified as the first in their class to show significant, light-independent virucidal activity against the equine infectious anemia virus, a type of retrovirus. nih.gov Other research on phenanthrenes isolated from the plant Bletilla striata demonstrated strong antiviral activity against the influenza A virus in both cell culture and embryonated egg models. nih.gov These findings suggest that the phenanthrenequinone scaffold is a promising starting point for the development of new antiviral agents.

Antiproliferative Activity in Cell Lines (in vitro)

While direct and extensive antiproliferative data for 1,4-phenanthrenedione, 6,7-dimethoxy- is not prominently available in the reviewed literature, significant research has been conducted on structurally analogous compounds, providing valuable insights into the potential cytotoxic profile of this class of molecules.

A key related compound, Calanquinone A (5-hydroxy-3,6,7-trimethoxy-1,4-phenanthrenequinone), isolated from Calanthe arisanensis, has demonstrated potent cytotoxic activity against a panel of human cancer cell lines. nih.gov Studies have shown that Calanquinone A exhibits significant growth-inhibitory effects, with EC50 values in the sub-micromolar to low micromolar range. nih.govnih.govacs.org The compound was particularly effective against the breast cancer cell line MCF-7, with an EC50 value of less than 0.02 μg/mL. nih.govnih.govacs.org

The cytotoxic profile of Calanquinone A against various human cancer cell lines is summarized in the table below.

| Cell Line | Cancer Type | EC50 (μg/mL) |

| A549 | Lung | 0.19 nih.gov |

| PC-3 | Prostate | < 0.5 nih.govnih.gov |

| DU145 | Prostate | < 0.5 nih.govnih.gov |

| HCT-8 | Colon | < 0.5 nih.govnih.gov |

| MCF-7 | Breast | < 0.02 nih.govnih.govacs.org |

| KB | Nasopharyngeal | < 0.5 nih.govnih.gov |

| KBVIN | Vincristine-resistant Nasopharyngeal | < 0.5 nih.govnih.gov |

Another pertinent analogue is Denbinobin (5-hydroxy-6,7-dimethoxy-1,4-phenanthrenedione), which lacks the C-3 methoxy (B1213986) group compared to Calanquinone A. Denbinobin has also been extensively studied and shows notable antiproliferative activity against various cancer cell lines, including those of the lung, colon, and breast. nih.gov

Molecular Mechanisms of Action (in vitro mechanistic studies)

The molecular pathways through which phenanthrenequinones exert their antiproliferative effects are multifaceted. Studies on derivatives of 1,4-phenanthrenedione, 6,7-dimethoxy- suggest that their mode of action involves the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cell survival and proliferation.

For instance, research on 5,7-dimethoxy-1,4-phenanthrenequinone (DMPQ) , an isomer of the target compound, has revealed its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.govkarger.com NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. By compromising TNF-α-induced IκB activation and subsequent NF-κB translocation to the nucleus, DMPQ can effectively suppress the expression of NF-κB target genes, thereby contributing to its anti-inflammatory and potentially antiproliferative effects. nih.gov

Furthermore, studies on other phenanthrene derivatives have pointed towards the induction of cell cycle arrest and apoptosis as primary mechanisms of their anticancer activity. For example, some phenanthrene-thiazolidinedione hybrids have been shown to induce apoptosis, characterized by cell shrinkage and chromatin condensation, and cause cell cycle arrest at the G0/G1 phase in human colon cancer cells. nih.gov Another phenanthrene derivative, 1,5,6-trimethoxy-2,7-dihydroxyphenanthrene, was found to induce apoptosis in HeLa cells, with evidence suggesting the involvement of the p53 tumor suppressor protein. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets

The biological activity of phenanthrenequinones is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how different functional groups and their positions on the phenanthrene core influence the antiproliferative potency.

Analysis of various phenanthrene derivatives reveals several key structural features that are important for their cytotoxic activity: